Tert-butyl 5-(aminomethyl)-3,3-dimethylindoline-1-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-3,3-dimethylindoline-1-carboxylate: is a chemical compound that belongs to the class of indoline derivatives. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrolidine ring. This particular compound features a tert-butyl group, an aminomethyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-dimethylindoline as the core structure.
Functionalization: The indoline core is then functionalized with an aminomethyl group at the 5-position.
Protection: The amino group is protected using a tert-butyl carbamate (BOC) group to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions at the indoline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted indolines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
Indole-3-carboxylate: Similar structure but lacks the dimethyl and aminomethyl groups.
Tert-butyl indoline-1-carboxylate: Similar but without the aminomethyl group.
5-Aminomethylindoline-1-carboxylate: Similar but without the tert-butyl group.
Uniqueness: The presence of both the tert-butyl group and the aminomethyl group makes this compound unique, providing enhanced stability and reactivity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.
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Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3-dimethyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-16(4,5)12-8-11(9-17)6-7-13(12)18/h6-8H,9-10,17H2,1-5H3 |
InChI Key |
ZZPAOIPVLODRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)CN)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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